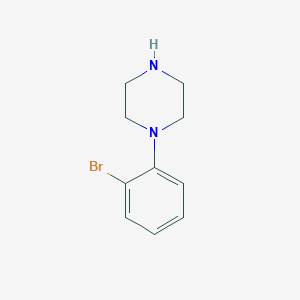

1-(2-Bromophenyl)piperazine

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

1-(2-bromophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2/c11-9-3-1-2-4-10(9)13-7-5-12-6-8-13/h1-4,12H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVTRURBMYILQDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60373747 | |

| Record name | 1-(2-bromophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1011-13-8 | |

| Record name | 1-(2-Bromophenyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1011-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-bromophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-Bromophenyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Bromophenyl)piperazine (CAS Number: 1011-13-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-Bromophenyl)piperazine, a key chemical intermediate in the synthesis of pharmaceuticals, most notably the multimodal antidepressant vortioxetine. This document collates essential information regarding its chemical and physical properties, synthesis methodologies, analytical techniques, and its role in medicinal chemistry. Detailed experimental protocols, safety information, and diagrams of relevant biological pathways are presented to support researchers and drug development professionals in their work with this compound.

Introduction

This compound, with the Chemical Abstracts Service (CAS) number 1011-13-8, is a substituted piperazine derivative. Its structure, featuring a bromophenyl group attached to a piperazine ring, makes it a versatile building block in organic synthesis. The primary significance of this compound lies in its role as a precursor for the synthesis of psychoactive compounds, particularly those targeting the serotonergic system.[1] Its application in the development of 5-HT1A serotonin receptor antagonists highlights its importance in the field of neuroscience and drug discovery.[2] Furthermore, it has been investigated for its potential therapeutic applications in neurological disorders.[3]

Physicochemical and Safety Data

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, storage, and use in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 1011-13-8 | [4] |

| Molecular Formula | C₁₀H₁₃BrN₂ | [4] |

| Molecular Weight | 241.13 g/mol | [4] |

| Appearance | White to off-white solid | |

| Melting Point | 94-96 °C/0.02mm | |

| Boiling Point | 337°C at 760 mmHg | [5] |

| Density | 1.386 g/cm³ | [5] |

| Flash Point | 157.6°C | [5] |

| Purity | ≥98% (HPLC) | [4] |

| Storage | 2-8°C, protect from light |

Safety Information:

This compound is classified as harmful and an irritant.[6] It is harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation and may cause respiratory irritation.[6] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.[6] Work should be conducted in a well-ventilated area or under a fume hood.[6] For detailed safety information, refer to the Safety Data Sheet (SDS).[6]

Synthesis of this compound

The synthesis of N-arylpiperazines such as this compound is commonly achieved through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination and the Ullmann condensation are two of the most prominent methods.

Experimental Protocol: Buchwald-Hartwig Amination

This palladium-catalyzed amination is a highly efficient method for forming C-N bonds.[7]

Reaction Scheme:

Materials:

-

2-Bromoiodobenzene

-

Piperazine

-

Palladium catalyst (e.g., Pd₂(dba)₃ - Tris(dibenzylideneacetone)dipalladium(0))

-

Phosphine ligand (e.g., BINAP - 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)

-

Base (e.g., Sodium tert-butoxide - NaOtBu)

-

Anhydrous toluene

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., 1-2 mol%) and the phosphine ligand (e.g., 2-4 mol%).

-

Add the base (e.g., 1.4 equivalents) to the flask.

-

Add anhydrous toluene to the flask and stir the mixture for 10 minutes at room temperature.

-

Add 2-bromoiodobenzene (1 equivalent) and piperazine (1.2 equivalents) to the reaction mixture.

-

Heat the reaction mixture to 80-100°C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Experimental Protocol: Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that can also be employed for the synthesis of N-arylpiperazines.[8]

Reaction Scheme:

Materials:

-

2-Bromoiodobenzene

-

Piperazine

-

Copper(I) iodide (CuI)

-

Base (e.g., Potassium carbonate - K₂CO₃)

-

High-boiling polar solvent (e.g., N,N-Dimethylformamide - DMF or Dimethyl sulfoxide - DMSO)

Procedure:

-

In a round-bottom flask, combine 2-bromoiodobenzene (1 equivalent), piperazine (2 equivalents), copper(I) iodide (10-20 mol%), and potassium carbonate (2 equivalents).

-

Add the solvent (DMF or DMSO) to the flask.

-

Heat the reaction mixture to 120-150°C under an inert atmosphere.

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Analytical Methods

The purity and identity of this compound can be determined using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be utilized for the purity assessment of this compound.

Experimental Protocol:

-

Column: C18 stationary phase (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile).[9]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength of maximum absorbance (to be determined by UV-Vis spectroscopy).

-

Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a suitable solvent.[10]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the bromophenyl ring and the methylene protons of the piperazine ring.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H stretching of the secondary amine in the piperazine ring (typically in the region of 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and C-N stretching vibrations. The C-Br stretching vibration is also expected in the fingerprint region.

Mass Spectrometry (MS):

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (241.13 g/mol ). Fragmentation patterns would likely involve the cleavage of the piperazine ring and the loss of the bromine atom.

Role in Drug Development and Signaling Pathways

This compound is a crucial intermediate in the synthesis of vortioxetine, a multimodal antidepressant.[12] The synthesis of vortioxetine involves a palladium-catalyzed C-S coupling reaction between this compound and 2,4-dimethylthiophenol.

Synthesis of Vortioxetine - Experimental Workflow

Caption: Synthesis workflow from starting materials to Vortioxetine.

Implicated Signaling Pathway: 5-HT1A Receptor Antagonism

Compounds derived from this compound often act as 5-HT1A serotonin receptor antagonists.[2] These receptors are G-protein coupled receptors (GPCRs) that, upon activation by serotonin, typically inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Antagonists block this action, thereby modulating serotonergic neurotransmission.

Caption: Simplified signaling pathway of a 5-HT1A receptor antagonist.

Conclusion

This compound (CAS 1011-13-8) is a compound of significant interest in medicinal chemistry and drug development. Its role as a key intermediate in the synthesis of vortioxetine and other serotonergic agents underscores its importance. This guide has provided a detailed overview of its properties, synthesis, and analytical methods, along with insights into its application in targeting the 5-HT1A receptor signaling pathway. The provided experimental protocols and safety information aim to facilitate further research and development involving this versatile molecule.

References

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. rsc.org [rsc.org]

- 4. scbt.com [scbt.com]

- 5. This compound | 1011-13-8 [chemnet.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 11. mdpi.com [mdpi.com]

- 12. EP2894154A1 - Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates - Google Patents [patents.google.com]

1-(2-Bromophenyl)piperazine molecular weight and chemical formula.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(2-Bromophenyl)piperazine, a key chemical intermediate in pharmaceutical research and development. This document outlines its fundamental chemical properties, with a focus on its molecular weight and chemical formula, and serves as a foundational resource for laboratory and development applications.

Core Chemical Identifiers

The fundamental properties of this compound are summarized below, providing a clear reference for researchers. These identifiers are crucial for accurate documentation, chemical synthesis, and regulatory submissions.

| Identifier | Value | Source |

| Chemical Formula | C10H13BrN2 | [1][2][3][4][5] |

| Molecular Weight | 241.13 g/mol | [1][2][3][4] |

| CAS Number | 1011-13-8 | [2][3][4] |

Chemical Structure and Properties

This compound belongs to the phenylpiperazine class of compounds. Its structure is characterized by a piperazine ring linked to a bromophenyl group at the ortho position. This specific arrangement of atoms is critical to its reactivity and its utility as a precursor in the synthesis of more complex molecules, notably active pharmaceutical ingredients (APIs).

While this document focuses on the core identifiers, it is important to note that this compound serves as a crucial building block. For instance, it is utilized in the design and synthesis of 5-HT1A serotonin receptor antagonists.[4] Further research and development often involve this compound in various synthetic protocols, leveraging its chemical properties for the creation of novel therapeutics.

Future Directions and In-Depth Analysis

Subsequent sections of this technical guide will delve into the experimental protocols where this compound is a key reactant. Detailed methodologies and the logical workflows of its synthetic applications will be provided. Furthermore, signaling pathways of compounds derived from this precursor will be visually represented to provide a deeper understanding of their pharmacological context.

This introduction serves to establish the fundamental chemical identity of this compound. The forthcoming, more detailed sections are designed to equip researchers and drug development professionals with the in-depth knowledge required for its effective application in their work.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 1-(2-Bromophenyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Bromophenyl)piperazine is a chemical compound that belongs to the phenylpiperazine class. Phenylpiperazines are a group of compounds that feature a piperazine ring attached to a phenyl group. This particular compound is characterized by a bromine atom substituted at the ortho (2-position) of the phenyl ring.

Compounds within the phenylpiperazine class are of significant interest in the field of medicinal chemistry and drug development. They are known to interact with various biological targets, particularly neurotransmitter receptors in the central nervous system. For instance, this compound can be utilized in the design and synthesis of 5-HT1A serotonin receptor antagonists[1]. The serotonergic system is a key target for the development of therapeutics for a range of psychiatric disorders, including depression and anxiety[2]. The structural and physicochemical properties of this compound are fundamental to its reactivity, formulation, and biological activity. This guide provides a comprehensive overview of its known physical and chemical properties, along with detailed experimental protocols for their determination.

Core Identifiers and Logical Relationships

The identity of a chemical compound is established through various unique identifiers. The following diagram illustrates the relationship between the fundamental identifiers for this compound.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in research and development.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃BrN₂ | |

| Molecular Weight | 241.13 g/mol | |

| CAS Number | 1011-13-8 | |

| Appearance | White to off-white solid | [3] |

| Melting Point | Data not available for the 2-bromo isomer. The 4-bromo isomer has a reported melting point of 91-95 °C. | [4][5] |

| Boiling Point | 94-96 °C at 0.02 mmHg | [3] |

| Density (Predicted) | 1.386 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 8.80 ± 0.10 | [3] |

| Solubility | Generally more soluble in organic solvents than in water. | [6][7] |

| Storage Temperature | 2-8°C, protected from light | [3] |

Experimental Protocols

The accurate determination of physical and chemical properties is essential for compound characterization. The following sections detail the methodologies for key experimental procedures.

General Workflow for Compound Characterization

The characterization of a chemical compound like this compound typically follows a structured workflow to determine its identity, purity, and properties.

Melting Point Determination

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.

-

Capillary Tube Loading: A capillary tube, sealed at one end, is tapped open-end-down into the powdered sample to pack a small amount (2-3 mm in height) of the compound into the sealed end.

-

Apparatus Setup: The packed capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The apparatus is heated slowly and steadily, typically at a rate of 1-2 °C per minute, especially when approaching the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the compound.

Boiling Point Determination

Objective: To determine the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Methodology:

-

Sample Preparation: A small volume (a few milliliters) of liquid this compound is placed in a small test tube or fusion tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed inverted (open end down) into the liquid in the test tube.

-

Heating: The test tube assembly is attached to a thermometer and heated in a suitable heating bath (e.g., an oil bath or a Thiele tube).

-

Observation: As the liquid is heated, air trapped in the capillary tube will slowly bubble out. The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted.

-

Cooling and Recording: The heating is then discontinued, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube is recorded as the boiling point.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed information about the molecular structure of the compound.

Methodology:

-

Sample Preparation: Approximately 5-20 mg of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Transfer to NMR Tube: The solution is transferred to a standard NMR tube to a height of about 4-5 cm.

-

Instrument Setup: The NMR tube is placed in the spinner and inserted into the NMR spectrometer.

-

Data Acquisition: The spectrometer is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity. The appropriate NMR experiment (e.g., ¹H, ¹³C) is selected, and the data is acquired.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (e.g., to TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (for a solid sample using KBr pellet):

-

Sample Preparation: A small amount of this compound (1-2 mg) is ground with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: The powder is placed into a pellet press, and pressure is applied to form a thin, transparent KBr pellet.

-

Spectrum Acquisition: The KBr pellet is placed in the sample holder of the IR spectrometer.

-

Analysis: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The positions and intensities of the absorption bands are analyzed to identify characteristic functional group vibrations.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

-

Sample Introduction: A dilute solution of this compound is introduced into the mass spectrometer. The method of introduction depends on the ionization technique used (e.g., direct infusion for electrospray ionization).

-

Ionization: The sample molecules are ionized. Common ionization techniques for this type of molecule include Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection and Spectrum Generation: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z. The molecular ion peak provides the molecular weight of the compound.

Biological Context: Role as a 5-HT1A Receptor Antagonist

As mentioned, this compound is a precursor for compounds that can act as 5-HT1A serotonin receptor antagonists. The following diagram provides a simplified, conceptual overview of the role of such an antagonist in a signaling pathway.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound manufacturers and suppliers in india [chemicalbook.com]

- 4. 1-(4-Bromophenyl)piperazine CAS#: 66698-28-0 [m.chemicalbook.com]

- 5. 1-(4-bromophenyl)piperazine 95 66698-28-0 [sigmaaldrich.com]

- 6. chembk.com [chembk.com]

- 7. solubilityofthings.com [solubilityofthings.com]

An In-depth Technical Guide on the Biological Mechanism of Action of 1-(2-Bromophenyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Bromophenyl)piperazine is a synthetic organic compound belonging to the phenylpiperazine class of molecules. While it is primarily recognized as a crucial intermediate in the synthesis of various psychoactive pharmaceuticals, most notably the multimodal antidepressant Vortioxetine, its intrinsic biological activity is a subject of scientific interest. This technical guide provides a comprehensive overview of the known and potential mechanisms of action of this compound in biological systems. The document synthesizes available data on its role as a synthetic precursor, explores the pharmacological profiles of structurally related phenylpiperazine analogs to infer its likely biological targets, and presents detailed experimental protocols for assessing its activity.

Introduction

Phenylpiperazine derivatives are a prominent scaffold in medicinal chemistry, known to interact with a wide range of biological targets, particularly neurotransmitter receptors in the central nervous system (CNS). This compound serves as a key building block in the development of novel therapeutics due to the reactive nature of the bromine substituent on the phenyl ring, which allows for further chemical modifications. Its most notable application is in the synthesis of Vortioxetine, a well-established antidepressant with a complex pharmacological profile. Understanding the potential intrinsic biological activity of this compound is crucial for drug development professionals to fully characterize the impurity profiles and potential off-target effects of pharmaceuticals synthesized from it.

Role as a Synthetic Intermediate: The Case of Vortioxetine

The primary and well-documented role of this compound in biological systems is indirect, serving as a precursor for the synthesis of Vortioxetine. The synthesis typically involves a palladium-catalyzed cross-coupling reaction to displace the bromine atom and introduce the 2,4-dimethylthiophenyl moiety.

Experimental Workflow: Synthesis of Vortioxetine

Inferred Pharmacological Profile from Structural Analogs

Direct pharmacological data for this compound is scarce in peer-reviewed literature. However, the pharmacological activities of structurally similar phenylpiperazines can provide insights into its potential biological targets. Phenylpiperazine derivatives are known to exhibit affinity for a variety of G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D2) receptors.

Serotonergic System Activity

Many phenylpiperazine compounds are potent ligands for various serotonin receptor subtypes. For instance, 1-(m-chlorophenyl)piperazine (mCPP), a structurally related compound, displays broad affinity across multiple 5-HT receptors. Given that this compound is a precursor to 5-HT1A receptor antagonists, it is plausible that it possesses some affinity for this receptor subtype, potentially as an antagonist or a partial agonist.

Dopaminergic System Activity

Arylpiperazine moieties are also common in dopamine D2 and D3 receptor ligands. Studies on various substituted N-phenylpiperazine analogs have demonstrated significant binding affinities at these receptors. The substitution pattern on the phenyl ring plays a crucial role in determining the affinity and selectivity for dopamine receptor subtypes.

Dehydrogenase Inhibition: An Unsubstantiated Claim

Some commercial suppliers have claimed that this compound is a dehydrogenase inhibitor. However, a thorough review of the scientific literature did not yield any peer-reviewed studies to substantiate this claim. Therefore, this potential mechanism of action should be treated with caution until validated by experimental evidence.

Quantitative Data from Related Phenylpiperazine Derivatives

To provide a quantitative context, the following table summarizes the binding affinities (Ki or IC50 values) of a closely related compound, 1-(m-chlorophenyl)piperazine (mCPP), at various neurotransmitter receptors. It is important to note that these values are for mCPP and not this compound, and are presented here for illustrative purposes to indicate the potential receptor interaction profile of the phenylpiperazine class.

| Receptor Subtype | Ligand | Ki (nM) | IC50 (nM) | Reference |

| 5-HT1A | mCPP | - | 360 - 1300 | [1] |

| 5-HT1B/1D | mCPP | - | 360 - 1300 | [1] |

| 5-HT2A | mCPP | - | 360 - 1300 | [1] |

| 5-HT2C | mCPP | - | 360 - 1300 | [1] |

| α2-adrenergic | mCPP | - | 570 | [1] |

| α1-adrenergic | mCPP | - | >2500 | [1] |

| β-adrenergic | mCPP | - | >2500 | [1] |

| Dopamine D2 | mCPP | - | >2500 | [1] |

Experimental Protocols

To facilitate further research into the pharmacological profile of this compound, detailed methodologies for key in vitro assays are provided below.

Radioligand Receptor Binding Assay

This protocol is a general guideline for determining the binding affinity of this compound for a target receptor (e.g., 5-HT1A or D2).

Objective: To determine the inhibitory constant (Ki) of this compound at a specific receptor.

Materials:

-

Cell membranes expressing the target receptor.

-

Radioligand specific for the target receptor (e.g., [3H]-8-OH-DPAT for 5-HT1A).

-

This compound stock solution.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4 and 0.5 mM EDTA).

-

Non-specific binding determinator (e.g., a high concentration of a known ligand for the target receptor).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add the cell membranes, radioligand, and either the test compound, buffer (for total binding), or non-specific determinator.

-

Incubate the plate at a specific temperature for a defined period to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding and determine the IC50 value by non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays: cAMP and Calcium Flux

To determine whether this compound acts as an agonist, antagonist, or inverse agonist, functional assays are necessary.

-

cAMP Assay: This assay is suitable for receptors coupled to Gs or Gi proteins. Changes in intracellular cAMP levels are measured in response to the compound.

-

Calcium Flux Assay: This assay is used for receptors coupled to Gq proteins, which trigger the release of intracellular calcium upon activation.

These assays typically utilize fluorescent or luminescent probes in a cell-based format and are amenable to high-throughput screening.

Signaling Pathways

Should this compound demonstrate significant affinity and functional activity at a particular GPCR, it would modulate the corresponding downstream signaling pathway.

Conclusion

This compound is a compound of significant interest in medicinal chemistry, primarily due to its role as a key intermediate in the synthesis of important CNS-active drugs like Vortioxetine. While direct evidence of its intrinsic pharmacological activity is limited, its chemical structure suggests a potential for interaction with serotonergic and dopaminergic receptors, a characteristic of the broader phenylpiperazine class. The unsubstantiated claim of dehydrogenase inhibition warrants further investigation. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate future research to fully elucidate the mechanism of action of this compound in biological systems. Such studies are essential for a complete understanding of the pharmacological and toxicological profiles of any pharmaceutical synthesized using this important precursor.

References

An In-depth Technical Guide to the Pharmacological Profile of Bromophenylpiperazine Derivatives

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The piperazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous centrally acting therapeutic agents.[1] Derivatives of N-phenylpiperazine, in particular, have been extensively studied for their interactions with a wide array of neurotransmitter receptors, leading to treatments for conditions like depression, anxiety, and psychosis.[2] This technical guide focuses specifically on the pharmacological profile of bromophenylpiperazine derivatives , a subclass that offers unique physicochemical properties due to the inclusion of a bromine atom on the phenyl ring. This document summarizes the available quantitative receptor binding data, details the key experimental protocols used for their pharmacological characterization, and illustrates the relevant biological and experimental pathways. The objective is to provide a comprehensive resource for professionals engaged in the research and development of novel CNS-targeted therapeutics.

Core Pharmacological Profile: Receptor Binding Affinity

Bromophenylpiperazine derivatives, like other arylpiperazines, exhibit a promiscuous pharmacology, often interacting with multiple serotonin (5-HT), dopamine (D), adrenergic (α), and sigma (σ) receptors. The position of the bromine substituent (ortho, meta, or para) on the phenyl ring, along with substitutions at the N4 position of the piperazine ring, can significantly influence binding affinity and receptor selectivity.

Quantitative Binding Data

The following tables summarize the available quantitative data on the binding affinities (expressed as inhibitor constant, Ki) of various bromophenylpiperazine derivatives for key CNS receptors. A lower Ki value indicates a higher binding affinity.[3]

Table 1: Sigma Receptor Binding Affinities of Bromophenylpiperazine Derivatives

| Compound | Receptor | Ki (nM) | Source |

|---|---|---|---|

| 1-(4-Bromophenyl)-4-ethylpiperazine | Sigma-1 (σ₁) | 15 | [4] |

| | Sigma-2 (σ₂) | 250 |[4] |

Structure-Activity Relationship (SAR) Insights

While specific SAR studies for bromophenylpiperazine derivatives are limited, general principles can be inferred from the broader arylpiperazine and halogenated compound classes:

-

Influence of Halogen Position: Studies on related chemical series, such as substituted methylphenidates, have shown that the position of a halogen can drastically alter receptor affinity. For instance, a para-bromo substitution increased affinity for the dopamine transporter, whereas an ortho-bromo substitution significantly decreased it.[6] This suggests that the position of the bromine atom on the phenylpiperazine core is a critical determinant of its pharmacological profile, likely by influencing steric and electronic interactions within the receptor's binding pocket.

-

N4-Substituent: For arylpiperazines targeting the 5-HT₁A receptor, elongation of an N4-n-alkyl chain has been shown to strongly increase affinity, with optimal activity seen with a hexyl chain for 1-(3-chlorophenyl)piperazine derivatives.[5] This highlights the importance of hydrophobic interactions in a secondary binding pocket for the N4-substituent.

-

Target-Specific Pharmacophores: The structural requirements for affinity vary significantly between receptor families. For example, the 1-(o-methoxyphenyl)piperazine moiety is considered important for affinity to α-adrenoceptors.[7] The introduction of a bromine atom would further modulate the electronic properties of the phenyl ring, impacting these key interactions.

Further research involving the systematic synthesis and evaluation of ortho-, meta-, and para-bromophenylpiperazine analogues is necessary to fully elucidate the SAR for this specific chemical class.

Experimental Protocols

The characterization of bromophenylpiperazine derivatives relies on standardized in vitro assays to determine receptor binding affinity and functional activity.

Radioligand Binding Assay (for Affinity Determination)

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for a target receptor, such as the 5-HT₁A receptor.

Objective: To measure the concentration of a test compound that displaces 50% of a specific radioligand from its target receptor (IC₅₀), from which the Ki is calculated.

Materials:

-

Receptor Source: Crude membrane preparations from cells or tissues expressing the receptor of interest (e.g., CHO cells transfected with the human 5-HT₁A receptor).

-

Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [³H]8-OH-DPAT for the 5-HT₁A receptor).

-

Non-specific Control: A high concentration of an unlabeled ligand to saturate the receptors (e.g., 10 µM Serotonin).

-

Assay Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Filtration System: A cell harvester and glass fiber filters (e.g., Whatman GF/B) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.

-

Detection: Scintillation cocktail and a liquid scintillation counter.

Methodology:

-

Membrane Preparation:

-

Homogenize cells or tissue in ice-cold lysis buffer.

-

Centrifuge at low speed (e.g., 1,000 x g) to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Assay Incubation:

-

In a 96-well plate, add the following in triplicate:

-

Total Binding: Membrane preparation + Radioligand + Assay Buffer.

-

Non-specific Binding: Membrane preparation + Radioligand + Non-specific Control.

-

Competition: Membrane preparation + Radioligand + varying concentrations of the Test Compound (e.g., bromophenylpiperazine derivative).

-

-

Incubate the plate at a specified temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).

-

-

Filtration and Washing:

-

Terminate the incubation by rapid vacuum filtration through the glass fiber filters using a cell harvester.

-

Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification and Analysis:

-

Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Calculate the IC₅₀ value by performing a non-linear regression fit of the competition data.

-

Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[³⁵S]GTPγS Binding Assay (for Functional Activity)

This functional assay measures the activation of G-protein coupled receptors (GPCRs) by quantifying agonist-stimulated binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits. It can differentiate between agonists, partial agonists, inverse agonists, and antagonists.[8][9]

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of a test compound in activating a G-protein.

Materials:

-

Receptor Source: Membrane preparations containing the GPCR of interest and its associated G-proteins.

-

Radioligand: [³⁵S]GTPγS.

-

Reagents: GDP (to ensure G-proteins are in an inactive state), MgCl₂, Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

-

Filtration and Detection Systems: As described for the radioligand binding assay.

Methodology:

-

Membrane Preparation: Prepare membranes as described in section 3.1.

-

Assay Incubation:

-

In a 96-well plate, add the following in triplicate:

-

Basal Binding: Membranes + Assay Buffer + GDP + [³⁵S]GTPγS.

-

Agonist-Stimulated Binding: Membranes + Test Compound (at varying concentrations) + GDP + [³⁵S]GTPγS.

-

Antagonist Mode: Membranes + Reference Agonist + Test Compound (at varying concentrations) + GDP + [³⁵S]GTPγS.

-

-

Pre-incubate membranes with the test compound and GDP.

-

Initiate the reaction by adding [³⁵S]GTPγS and incubate at 30°C for 60 minutes.

-

-

Filtration and Quantification: Terminate the reaction by filtration and quantify bound radioactivity as described previously.

-

Data Analysis:

-

Agonism: Plot the specific binding of [³⁵S]GTPγS against the log concentration of the test compound. Use non-linear regression to determine the EC₅₀ (concentration for half-maximal stimulation) and Eₘₐₓ (maximum stimulation relative to a reference full agonist).

-

Antagonism: Determine the ability of the test compound to inhibit the stimulation caused by a known agonist to calculate an antagonist constant (Kb).

-

Inverse Agonism: A compound that reduces the basal [³⁵S]GTPγS binding is classified as an inverse agonist.[9]

-

Mandatory Visualizations

Signaling Pathway Diagram

Many arylpiperazine derivatives show high affinity for the serotonin 5-HT₁A receptor. This receptor is coupled to inhibitory G-proteins (Gᵢ/Gₒ), and its activation leads to a decrease in cellular excitability.

Experimental Workflow Diagram

The radioligand binding assay is a fundamental technique for determining the affinity of a compound for a specific receptor.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-(4-溴苯基)哌嗪 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. Structure-activity relationship studies of central nervous system agents. 5. Effect of the hydrocarbon chain on the affinity of 4-substituted 1-(3-chlorophenyl)piperazines for 5-HT1A receptor site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, alpha-adrenoceptors affinity and alpha 1-adrenoceptor antagonistic properties of some 1,4-substituted piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-activity relationships for the binding of arylpiperazines and arylbiguanides at 5-HT3 serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Investigating 1-(2-Bromophenyl)piperazine as a Serotonin Receptor Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylpiperazine derivatives represent a significant class of compounds that interact with the serotonergic system, with many exhibiting notable affinity for various serotonin (5-HT) receptor subtypes. 1-(2-Bromophenyl)piperazine is a member of this structural class; however, comprehensive public data on its specific binding affinities and functional activities at serotonin receptors is limited. This technical guide provides a framework for the investigation of this compound as a potential serotonin receptor antagonist. It outlines the detailed experimental protocols for radioligand binding assays and key functional assays (cAMP and calcium flux) necessary to characterize its pharmacological profile. Furthermore, this guide illustrates the principal signaling pathways of major G-protein coupled serotonin receptors and the workflows of the described experimental methodologies using logical diagrams. While specific quantitative data for this compound is not yet widely available, this document serves as a comprehensive roadmap for its systematic evaluation.

Introduction to Phenylpiperazines and the Serotonergic System

The serotonergic system, comprising a multitude of serotonin receptor subtypes, is a critical modulator of a vast array of physiological and psychological processes, including mood, cognition, and sleep.[1] These receptors are the targets for a wide range of therapeutics, including antidepressants, antipsychotics, and anxiolytics.[1] Phenylpiperazine derivatives are a well-established class of pharmacologically active agents known to interact with serotonin receptors.[2] Compounds such as 1-(m-chlorophenyl)piperazine (mCPP) and 1-(3-trifluoromethylphenyl)piperazine (3-TFMPP) have been studied for their effects on the serotonergic system.[2][3] this compound, as a structural analog, warrants investigation to determine its potential as a selective serotonin receptor antagonist. A thorough characterization of its binding affinity (Kᵢ) and functional activity (EC₅₀/IC₅₀) across various 5-HT receptor subtypes is essential to elucidate its pharmacological profile and therapeutic potential.

Serotonin Receptor Signaling Pathways

Serotonin receptors are predominantly G-protein coupled receptors (GPCRs), with the exception of the 5-HT₃ receptor, which is a ligand-gated ion channel. The GPCR subtypes are primarily coupled to one of three major G-protein families: Gαi/o, Gαq/11, or Gαs. The activation of these pathways leads to distinct downstream cellular responses.

Gαi/o-Coupled Receptor Signaling

5-HT₁ and 5-HT₅ receptor subtypes typically couple to Gαi/o proteins. Agonist binding to these receptors leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This pathway is crucial in mediating the inhibitory effects of serotonin in the central nervous system.

Gαq/11-Coupled Receptor Signaling

The 5-HT₂ receptor family (5-HT₂ₐ, 5-HT₂ₑ, 5-HT₂C) couples to Gαq/11 proteins. Activation of this pathway stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

Gαs-Coupled Receptor Signaling

5-HT₄, 5-HT₆, and 5-HT₇ receptors are coupled to Gαs proteins. Agonist binding stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of protein kinase A (PKA).

Quantitative Data Presentation

A comprehensive analysis of this compound would involve determining its binding affinity (Kᵢ) and functional potency (IC₅₀) at a panel of serotonin receptor subtypes. The data should be organized into clear tables for comparative analysis.

Table 1: Binding Affinity Profile of this compound at Human Serotonin Receptors

| Receptor Subtype | Radioligand | Kᵢ (nM) |

| 5-HT₁ₐ | [³H]8-OH-DPAT | TBD |

| 5-HT₁ₑ | [³H]Serotonin | TBD |

| 5-HT₂ₐ | [³H]Ketanserin | TBD |

| 5-HT₂C | [³H]Mesulergine | TBD |

| 5-HT₅ₐ | [³H]5-CT | TBD |

| 5-HT₆ | [³H]LSD | TBD |

| 5-HT₇ | [³H]5-CT | TBD |

| TBD: To Be Determined |

Table 2: Functional Antagonist Activity of this compound at Human Serotonin Receptors

| Receptor Subtype | Functional Assay | Agonist | IC₅₀ (nM) |

| 5-HT₁ₐ | cAMP Inhibition | Serotonin | TBD |

| 5-HT₂ₐ | Calcium Flux | Serotonin | TBD |

| 5-HT₆ | cAMP Stimulation | Serotonin | TBD |

| 5-HT₇ | cAMP Stimulation | Serotonin | TBD |

| TBD: To Be Determined |

Experimental Protocols

The following are detailed methodologies for key in vitro assays to determine the binding and functional activity of this compound at serotonin receptors.

Radioligand Binding Assay

This assay measures the affinity of a test compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand.

Workflow:

Detailed Protocol:

-

Membrane Preparation:

-

Culture cells stably expressing the human serotonin receptor subtype of interest.

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 0.1-1.0 mg/mL.

-

-

Assay Procedure:

-

In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the appropriate radioligand (near its Kₑ value), and varying concentrations of this compound.

-

For total binding, omit the test compound. For non-specific binding, add a high concentration of a known non-radiolabeled ligand.

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

-

Filtration and Quantification:

-

Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound.

-

Plot the percent specific binding against the log concentration of this compound to determine the IC₅₀ value.

-

Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

Functional Assays

Functional assays measure the effect of a compound on receptor-mediated signaling. For antagonist activity, the assay measures the ability of the compound to inhibit the response induced by a known agonist.

This assay quantifies the intracellular concentration of cAMP.

Workflow:

Detailed Protocol:

-

Cell Plating: Seed cells expressing the target Gαi/o or Gαs-coupled receptor in a 96- or 384-well plate and incubate overnight.

-

Compound Addition: Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.

-

Agonist Stimulation:

-

For Gαi/o-coupled receptors, add an agonist (e.g., serotonin) in the presence of forskolin (to stimulate basal cAMP production).

-

For Gαs-coupled receptors, add the agonist alone.

-

Incubate for a specified time (e.g., 30 minutes).

-

-

cAMP Detection: Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA).

-

Data Analysis: Plot the response (e.g., fluorescence ratio) against the log concentration of this compound to determine the IC₅₀ value.

This assay measures changes in intracellular calcium concentration.

Workflow:

Detailed Protocol:

-

Cell Plating: Seed cells expressing the target Gαq/11-coupled receptor in a 96- or 384-well plate and incubate overnight.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520) for 30-60 minutes at 37°C.

-

Compound Addition: Add varying concentrations of this compound to the wells.

-

Signal Detection: Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation). Add an agonist (e.g., serotonin) and immediately measure the change in fluorescence intensity over time.

-

Data Analysis: Calculate the peak fluorescence response for each well and plot it against the log concentration of this compound to determine the IC₅₀ value.

Conclusion

The systematic investigation of this compound's interaction with serotonin receptors is a critical step in understanding its potential as a pharmacological tool or therapeutic agent. The experimental protocols and workflows detailed in this guide provide a robust framework for determining its binding affinity and functional antagonist activity across a range of serotonin receptor subtypes. The resulting quantitative data will be invaluable for establishing a comprehensive pharmacological profile, guiding further preclinical and clinical development, and ultimately defining its role within the landscape of serotonergic modulators. The lack of extensive public data on this specific compound highlights an opportunity for novel research in the field of neuropsychopharmacology.

References

The 1-(2-Bromophenyl)piperazine Scaffold: A Cornerstone in the Development of Novel Neurotherapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-arylpiperazine moiety is a privileged scaffold in medicinal chemistry, renowned for its presence in a multitude of centrally acting therapeutic agents. Within this class, 1-(2-Bromophenyl)piperazine serves as a critical chemical intermediate and a foundational pharmacophore for the development of novel drugs targeting complex neuropsychiatric disorders. While not a therapeutic agent in its own right, its structural motifs are integral to the pharmacological profile of multi-target ligands designed to modulate serotonergic neurotransmission. This technical guide delves into the potential therapeutic applications stemming from the this compound core, with a primary focus on its most prominent derivative, the multimodal antidepressant Vortioxetine. We will explore the quantitative pharmacology, detailed experimental methodologies, and the underlying signaling pathways that confer therapeutic efficacy to compounds derived from this versatile scaffold.

Introduction: The Phenylpiperazine Pharmacophore

Phenylpiperazine derivatives have a long-standing history in neuroscience drug discovery, primarily due to their ability to interact with a wide range of G-protein coupled receptors (GPCRs) and neurotransmitter transporters.[1] Their structural rigidity, combined with the basic nitrogen atom of the piperazine ring, allows for precise interactions with the binding pockets of various monoamine receptors, particularly serotonin (5-HT) and dopamine receptors. The substitution pattern on the phenyl ring is a key determinant of receptor affinity and selectivity. The ortho-bromo substitution, as seen in this compound, serves as a crucial synthetic handle for further molecular elaboration, as exemplified by its role as a precursor in the synthesis of the antidepressant Vortioxetine.[2] This guide will use Vortioxetine as the principal exemplar to illustrate the therapeutic potential unlocked from the this compound scaffold.

Vortioxetine: A Case Study in Multi-Target Pharmacology

Vortioxetine (formerly Lu AA21004) is a novel antidepressant that leverages the this compound core within its unique bisarylsulfanyl amine structure.[3] Its clinical efficacy is attributed to a multimodal mechanism of action, combining inhibition of the serotonin transporter (SERT) with modulation of several serotonin receptors.[4][5] This dual activity is believed to enhance extracellular levels of not only serotonin but also other neurotransmitters like dopamine and norepinephrine in key brain regions.[5][6]

Quantitative Pharmacological Profile

The therapeutic potential of any compound is fundamentally defined by its binding affinity and functional activity at its molecular targets. The data for Vortioxetine, derived from various in vitro and in vivo studies, are summarized below.

Table 1: In Vitro Receptor and Transporter Binding Affinities (Ki) of Vortioxetine

| Target (Human) | Binding Affinity (Ki, nM) | Reference |

| Serotonin Transporter (SERT) | 1.6 | [6][7] |

| 5-HT3 Receptor | 3.7 | [6][7] |

| 5-HT1A Receptor | 15 | [6][7] |

| 5-HT7 Receptor | 19 | [6][7] |

| 5-HT1B Receptor | 33 | [6][7] |

| 5-HT1D Receptor | 54 | [7][8] |

Table 2: Functional Activity of Vortioxetine at Serotonin Receptors

| Target (Human) | Functional Activity | Efficacy (Intrinsic Activity) | EC50 / IC50 (nM) | Reference |

| 5-HT1A Receptor | Agonist | - | - | [5][7] |

| 5-HT1B Receptor | Partial Agonist | 22% | 460 (EC50) | [6] |

| 5-HT1D Receptor | Antagonist | - | - | [5][7] |

| 5-HT3 Receptor | Antagonist | - | - | [5][7] |

| 5-HT7 Receptor | Antagonist | - | - | [5][7] |

Table 3: In Vivo Target Engagement and Functional Efficacy of Vortioxetine in Rats

| Assay | Endpoint | ED50 (mg/kg, s.c.) | Reference |

| Receptor Occupancy | rSERT Occupancy | 0.4 | [6] |

| Receptor Occupancy | r5-HT1B Occupancy | 3.2 | [6] |

| Bezold-Jarisch Reflex | 5-HT3 Antagonism | 0.11 | [6] |

Signaling Pathways and Mechanism of Action

Vortioxetine's multimodal profile results in a complex modulation of neuronal signaling. Its primary actions converge to increase synaptic serotonin levels via SERT inhibition, while its direct receptor interactions fine-tune the activity of various neural circuits.

-

5-HT1A Agonism: Activation of 5-HT1A autoreceptors can lead to a reduction in the firing rate of serotonergic neurons, a common feature of many antidepressants. Postsynaptically, 5-HT1A agonism is associated with anxiolytic and antidepressant effects.

-

5-HT3 Antagonism: Blockade of 5-HT3 receptors, which are ligand-gated ion channels, is known to inhibit nausea and vomiting. In the central nervous system, this action is thought to modulate the release of other neurotransmitters like dopamine and acetylcholine, potentially contributing to pro-cognitive effects.[5]

-

5-HT7 Antagonism: Antagonism at 5-HT7 receptors has been implicated in the regulation of circadian rhythms, mood, and cognitive processes.

The interplay of these activities is believed to produce a more robust and potentially faster-acting antidepressant effect compared to selective serotonin reuptake inhibitors (SSRIs) alone.

Detailed Experimental Protocols

The quantitative data presented in this guide are derived from a suite of standardized in vitro and in vivo assays. The following sections provide detailed, representative protocols for these key experiments.

In Vitro Assays

This assay determines the binding affinity of a test compound for SERT by measuring its ability to displace a specific radioligand.

-

Materials:

-

Membrane Preparation: Membranes from cells stably expressing human SERT (e.g., HEK293 cells).

-

Radioligand: [³H]-Citalopram (a high-affinity SERT ligand).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Non-specific Control: A high concentration of a non-labeled SERT inhibitor (e.g., 10 µM Paroxetine).

-

Instrumentation: Liquid scintillation counter, cell harvester with glass fiber filters (e.g., GF/B, pre-soaked in 0.5% polyethyleneimine).

-

-

Procedure:

-

Prepare serial dilutions of the test compound (e.g., Vortioxetine) in assay buffer.

-

In a 96-well plate, combine the cell membrane preparation (e.g., 10-20 µg protein/well), the radioligand (at a final concentration near its Kd, e.g., 1 nM [³H]-Citalopram), and either the test compound, buffer (for total binding), or the non-specific control.

-

Incubate the plate for 60 minutes at room temperature with gentle agitation.

-

Terminate the reaction by rapid filtration through the glass fiber filters using the cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Dry the filters, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1][9]

-

This assay measures the functional activity of a compound at the Gi-coupled 5-HT1B receptor by quantifying its effect on forskolin-stimulated cyclic AMP (cAMP) production.

-

Materials:

-

Cell Line: A stable cell line expressing the human 5-HT1B receptor (e.g., CHO-K1 or HEK293).

-

Stimulant: Forskolin (an adenylyl cyclase activator).

-

Assay Buffer: Typically a buffered salt solution (e.g., HBSS) containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

-

cAMP Detection Kit: A commercial kit based on principles like TR-FRET (e.g., HTRF®) or AlphaScreen®.[10]

-

Instrumentation: A plate reader compatible with the chosen detection technology.

-

-

Procedure:

-

Culture and harvest the 5-HT1B expressing cells. Resuspend them in assay buffer.

-

Dispense the cell suspension into a 384-well plate.

-

Prepare serial dilutions of the test compound.

-

Add the test compound to the cells, followed by a fixed concentration of forskolin (typically the EC80 to EC90 concentration for stimulating cAMP production). For agonist mode, forskolin is added to see the compound-induced decrease in cAMP.

-

Incubate the plate for a specified time (e.g., 30 minutes) at room temperature.

-

Lyse the cells and add the cAMP detection reagents as per the kit manufacturer's protocol. This typically involves a labeled cAMP tracer and a specific anti-cAMP antibody.

-

Incubate to allow for the competitive binding reaction to reach equilibrium.

-

Read the plate on a compatible reader. The signal will be inversely proportional to the amount of cAMP produced by the cells.

-

Generate concentration-response curves to determine the EC50 (for agonists/partial agonists) or IC50 (for antagonists) values.[3]

-

In Vivo Models

The FST is a widely used behavioral model to screen for antidepressant-like activity. It is based on the principle that animals will adopt an immobile posture after initial escape-oriented behaviors, and that this immobility is reduced by effective antidepressant treatments.[11]

-

Apparatus: A transparent cylindrical tank (e.g., 40-50 cm high, 20 cm diameter) filled with water (25-30°C) to a depth that prevents the rat from touching the bottom or escaping.

-

Procedure:

-

Pre-test Session (Day 1): Place each rat individually into the swim tank for a 15-minute session. This initial exposure induces the immobile behavior.

-

Remove the rat, dry it gently with a towel, and return it to its home cage.

-

Test Session (Day 2, 24 hours later): Administer the test compound (e.g., Vortioxetine) or vehicle at a predetermined time before the test (e.g., 60 minutes prior for IP injection).

-

Place the rat back into the swim tank for a 5-minute session.

-

Record the session with a video camera for later analysis.

-

Score the duration of immobility, defined as the time the rat spends floating with only minor movements necessary to keep its head above water.

-

A significant decrease in immobility time for the drug-treated group compared to the vehicle group is indicative of an antidepressant-like effect.[12][13]

-

This technique allows for the measurement of extracellular neurotransmitter concentrations in specific brain regions of freely moving animals, providing a direct assessment of a drug's neurochemical effects.[7]

-

Procedure:

-

Surgery: Anesthetize a rat and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest (e.g., medial prefrontal cortex or ventral hippocampus). Secure the cannula with dental cement. Allow the animal to recover for several days.

-

Probe Insertion: On the day of the experiment, place the rat in a microdialysis bowl. Gently insert a microdialysis probe through the guide cannula.

-

Perfusion & Baseline: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant rate (e.g., 1-2 µL/min). Allow the system to stabilize for 1-2 hours. Collect several baseline dialysate samples (e.g., every 20 minutes).

-

Drug Administration: Administer the test compound or vehicle.

-

Sample Collection: Continue to collect dialysate samples for several hours post-administration.

-

Analysis: Analyze the collected dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD) to quantify the concentrations of serotonin, dopamine, and norepinephrine.

-

Data Expression: Express the results as a percentage change from the baseline neurotransmitter levels.[14]

-

Conclusion and Future Directions

The this compound scaffold is a testament to the power of rational drug design in neuroscience. Its incorporation into Vortioxetine has yielded a multimodal antidepressant with a complex and potentially superior pharmacological profile compared to traditional agents. The ability to simultaneously inhibit the serotonin transporter while modulating multiple 5-HT receptors offers a promising strategy for treating not only the core mood symptoms of depression but also associated cognitive deficits. Future research will likely focus on further refining this scaffold to enhance selectivity for specific receptor subtypes or to combine its serotonergic properties with activity at other CNS targets. The detailed experimental protocols provided herein serve as a foundational resource for researchers aiming to discover and characterize the next generation of neurotherapeutics built upon this versatile and clinically validated chemical core.

References

- 1. Novel and High Affinity Fluorescent Ligands for the Serotonin Transporter Based on (S)-Citalopram - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Structure–activity relationship studies of citalopram derivatives: examining substituents conferring selectivity for the allosteric site in the 5‐HT transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 9. resources.revvity.com [resources.revvity.com]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. Frontiers | Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs [frontiersin.org]

- 13. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. innoprot.com [innoprot.com]

The Emerging Role of Arylpiperazines in Neurodegenerative Disease Research: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide focuses on the broader class of arylpiperazines in neurodegenerative disease research. While 1-(2-Bromophenyl)piperazine belongs to this class, specific experimental data on its direct role in neurodegenerative diseases is not prominently available in the reviewed scientific literature. The information presented herein is a synthesis of research on structurally related arylpiperazine derivatives and provides a framework for understanding the potential of this chemical scaffold.

Executive Summary

Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, present a significant and growing global health challenge. The complex and multifactorial nature of these disorders necessitates the development of novel therapeutic strategies that can modulate multiple pathological pathways. The arylpiperazine scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating promising activity against a range of targets implicated in neurodegeneration. These compounds often exhibit multi-target engagement, influencing neurotransmitter systems, protein aggregation, and neuroinflammation. This guide provides a comprehensive technical overview of the role of arylpiperazines in neurodegenerative disease research, summarizing key findings, experimental methodologies, and relevant signaling pathways.

The Arylpiperazine Scaffold: A Versatile Pharmacophore

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. When substituted with an aryl group, it forms the arylpiperazine scaffold, a core component in a wide array of biologically active compounds. This structural motif is prevalent in drugs targeting the central nervous system (CNS) due to its favorable physicochemical properties, which can be readily modified to optimize blood-brain barrier penetration, receptor affinity, and metabolic stability.

In the context of neurodegenerative diseases, arylpiperazine derivatives have been investigated for their ability to interact with a variety of targets, including:

-

Serotonin (5-HT) Receptors: Modulation of various 5-HT receptor subtypes is a key strategy for managing cognitive and behavioral symptoms associated with neurodegeneration.

-

Dopamine (D) Receptors: Particularly relevant for Parkinson's disease, ligands targeting D2 and D3 receptors can influence motor control and cognitive function.

-

Sigma (σ) Receptors: These enigmatic receptors are implicated in cellular stress responses and neuroprotection, making them attractive targets.

-

Cholinesterases (AChE and BuChE): Inhibition of these enzymes is a cornerstone of symptomatic treatment for Alzheimer's disease.

-

Protein Aggregation: Some arylpiperazine derivatives have been shown to inhibit the aggregation of key pathological proteins such as amyloid-beta (Aβ), tau, and alpha-synuclein (α-syn).

Quantitative Data on Arylpiperazine Derivatives

The following tables summarize representative quantitative data for various arylpiperazine derivatives from the scientific literature, illustrating their potency and selectivity for key neurodegenerative disease targets.

Table 1: Receptor Binding Affinities (Ki, nM) of Representative Arylpiperazine Derivatives

| Compound Class | Derivative Example | D2 Receptor | D3 Receptor | 5-HT1A Receptor | 5-HT7 Receptor | Sigma-1 Receptor | Sigma-2 Receptor | Reference |

| Phenylpiperazine | 1-(2-Methoxyphenyl)piperazine | - | - | High Affinity | High Affinity | - | - | [1] |

| Biphenylpiperazine | 1-[2-(4-Methoxyphenyl)phenyl]piperazine | - | - | 476 | 2.6 | - | - | [2] |

| Benzylpiperazine | 1-Benzyl-4-arylpiperazines | High Affinity | - | - | - | - | - | [3] |

| Phenylpiperazine | 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | - | - | - | - | 3.2 | Low Affinity | [4] |

| Phenylpiperazine | Haloperidol (Reference) | - | - | - | - | 2.5 | - | [4] |

Note: "-" indicates data not reported in the cited source.

Table 2: Enzyme Inhibition and Anti-Aggregation Activity of Arylpiperazine Derivatives

| Compound Class | Derivative Example | Target | Activity | Value | Reference |

| Piperazine Chalcones | 3-trifluoromethyl-4-fluorinated derivative | MAO-B | IC50 | 0.71 µM | [5] |

| Piperazine Chalcones | 2-fluoro-5-bromophenyl derivative | MAO-B | IC50 | 1.11 µM | [5] |

| Piperazine Chalcones | 3-trifluoromethyl-4-fluorinated derivative | AChE | IC50 | 8.10 µM | [5] |

| N,N'-disubstituted piperazine | Anti-amyloid scaffold derivative | Aβ release | Inhibition | - | [6] |

| N,N'-disubstituted piperazine | Anti-amyloid scaffold derivative | Tau phosphorylation | Reduction | - | [6] |

| Dicarbonyl piperazine | 2,5-dimethylpiperazin moiety | Neuroprotection | Cerebral infarction reduction | - | [7] |

| Dimethoxyphenyl piperazine | Analog of lead compound 1 | α-synuclein fibril growth | Inhibition | - | [8] |

Note: "-" indicates that a specific quantitative value was not provided in the abstract, but the qualitative effect was reported.

Key Signaling Pathways and Mechanisms of Action

Arylpiperazine derivatives can modulate multiple signaling pathways relevant to neurodegeneration. The diagrams below, generated using the DOT language, illustrate some of these key pathways.

Caption: Dopaminergic signaling pathway modulated by D2 receptor-targeting arylpiperazines.

Caption: Serotonergic signaling pathway involving the 5-HT7 receptor, a target for some arylpiperazines.

Caption: Simplified pathway of amyloid-beta aggregation, a target for some arylpiperazine derivatives.

Experimental Protocols

The following sections outline common experimental methodologies used to evaluate the efficacy of arylpiperazine derivatives in neurodegenerative disease research.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

General Protocol:

-

Membrane Preparation: Cell lines (e.g., HEK293) stably expressing the receptor of interest are cultured and harvested. The cell pellets are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to isolate the cell membranes containing the receptors.

-

Incubation: A fixed concentration of a radiolabeled ligand (e.g., [3H]spiperone for D2/D3 receptors, --INVALID-LINK--pentazocine for sigma-1 receptors) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.

-

Separation: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound from the unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

Enzyme Inhibition Assays (e.g., Cholinesterase Inhibition)

Objective: To determine the inhibitory potency (IC50) of a compound against a specific enzyme.

General Protocol (Ellman's Method for AChE):

-

Reagents: Acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the test compound.

-

Reaction Mixture: The test compound at various concentrations is pre-incubated with the enzyme (e.g., human recombinant AChE) in a buffer.

-

Initiation: The reaction is initiated by the addition of the substrate and DTNB.

-

Detection: The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. The absorbance of this product is measured spectrophotometrically over time.

-

Data Analysis: The rate of the reaction is calculated, and the percentage of inhibition for each concentration of the test compound is determined. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

In Vitro Neuroprotection Assays

Objective: To assess the ability of a compound to protect neuronal cells from toxic insults.

General Protocol (e.g., against Aβ-induced toxicity):

-

Cell Culture: Neuronal cell lines (e.g., SH-SY5Y) are cultured in appropriate media.

-

Treatment: Cells are pre-treated with various concentrations of the test compound for a specified period.

-

Toxic Insult: A toxic agent relevant to a neurodegenerative disease (e.g., pre-aggregated Aβ1-42 oligomers) is added to the cell culture.

-

Viability Assessment: After a further incubation period, cell viability is assessed using methods such as the MTT assay, which measures mitochondrial metabolic activity.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells.

In Vivo Animal Models

Objective: To evaluate the efficacy of a compound in a living organism exhibiting features of a neurodegenerative disease.

Example Model (Scopolamine-induced amnesia in mice for Alzheimer's research):

-